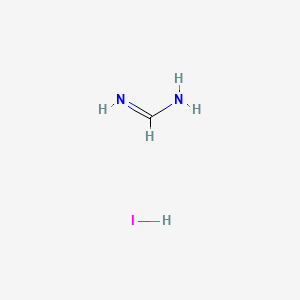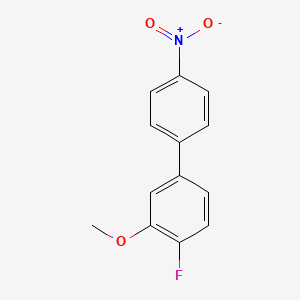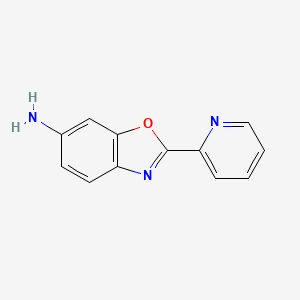
甲酰胺氢碘酸盐
描述
科学研究应用
Formamidine Hydroiodide has significant applications in scientific research, including:
作用机制
Target of Action
Formamidine Hydroiodide, also known as Formamidinium Iodide (FAI), primarily targets the development of perovskite solar cells . It is a compound that finds significant application in the field of photovoltaics . Formamidinium-based perovskite materials derived from FAI have also shown potential in other optoelectronic applications .
Mode of Action
It acts as an additive that suppresses the formation of certain phases in the perovskite structure . This interaction with its target results in improved performance of perovskite solar cells .
Biochemical Pathways
The bulk decomposition of FAI occurs via the formation of sym-triazine, and can also produce HCN, and NH4I at approximately 280 °C, which further decomposes to NH3 and HI above 300 °C . When FAI comes into contact with NiO, the interfacial reaction triggers decomposition at a much lower temperature (approximately 200 °C), resulting in the formation of NiI2 as the solid product while releasing NH3 and H2O into the gas phase .
Result of Action
The addition of Formamidine Hydroiodide in the precursor solution improves the power conversion efficiency (PCE) of perovskite solar cells . For instance, the PCE was improved from 12.29% to 14.49% by adding 5 mol% of FAI in the precursor solution .
Action Environment
The action of Formamidine Hydroiodide is influenced by environmental factors such as humidity . For example, controlled humidity is a deciding factor that affects the film morphology, crystallinity, and optical and electrical properties of FAPbI3 . A PCE of 16.6% was achieved with low relative humidity of 2%, with the device efficiency dropped to about half (8.6%) when the humidity was 40% .
生化分析
Biochemical Properties
Formamidine Hydroiodide plays a significant role in biochemical reactions, particularly in the synthesis of perovskite materials. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of perovskite structures. The compound’s interaction with lead iodide (PbI2) in the presence of dimethylformamide (DMF) results in the formation of uniform and continuous perovskite films . These interactions are crucial for optimizing the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Cellular Effects
Formamidine Hydroiodide influences various cellular processes, particularly in the context of perovskite solar cells. It affects cell function by enhancing the thermal stability and reducing the band gap of perovskite materials . This compound also impacts cell signaling pathways and gene expression by stabilizing the black phase of formamidinium lead iodide (α-FAPbI3), which is essential for high-efficiency solar cells . Additionally, Formamidine Hydroiodide’s role in improving the crystallization of perovskite films contributes to better photovoltaic performance and stability .
Molecular Mechanism
At the molecular level, Formamidine Hydroiodide exerts its effects through binding interactions with lead iodide (PbI2) and other perovskite precursors. The addition of hydroiodic acid (HI) to the stoichiometric Formamidine Hydroiodide results in the formation of extremely uniform and continuous perovskite films . This compound also inhibits the formation of the δ-phase of formamidinium lead iodide, thereby improving the performance of perovskite solar cells . These molecular interactions are critical for achieving high power conversion efficiency and stability in perovskite-based devices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine Hydroiodide change over time due to its stability and degradation properties. The compound is highly hygroscopic and must be handled in a glove box under a nitrogen atmosphere to prevent degradation . Studies have shown that perovskite films prepared using Formamidine Hydroiodide exhibit less than 10% degradation after 500 hours of illumination . This stability is crucial for the long-term performance of perovskite solar cells.
Dosage Effects in Animal Models
The effects of Formamidine Hydroiodide vary with different dosages in animal models. While specific studies on animal models are limited, it is known that high doses of the compound can lead to toxic effects. The threshold effects and toxicities observed at high doses highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Formamidine Hydroiodide is involved in metabolic pathways related to the synthesis of perovskite materials. It interacts with enzymes and cofactors to facilitate the formation of perovskite structures. The compound’s role in these pathways is essential for optimizing the band gap and carrier diffusion length of perovskite-based solar cells . Additionally, Formamidine Hydroiodide’s interaction with hydroiodic acid (HI) enhances the crystallization process, leading to improved photovoltaic performance .
Transport and Distribution
Within cells and tissues, Formamidine Hydroiodide is transported and distributed through interactions with transporters and binding proteins. The compound’s hygroscopic nature requires careful handling to prevent degradation during transport . Its distribution within perovskite films is crucial for achieving uniform and continuous film formation, which is essential for high-efficiency solar cells .
Subcellular Localization
Formamidine Hydroiodide’s subcellular localization is primarily within the perovskite films used in solar cells. The compound’s activity and function are influenced by its localization within these films. Targeting signals and post-translational modifications direct Formamidine Hydroiodide to specific compartments within the perovskite structure, ensuring optimal performance and stability .
准备方法
Synthetic Routes and Reaction Conditions: Formamidine Hydroiodide can be synthesized by mixing formamide with a molar excess of hydroiodic acid. The mixture is stirred at 50°C for about 10 minutes. After drying the mixture at 100°C overnight, a white-yellow powder is formed. This powder is then washed with diethyl ether and recrystallized with ethanol multiple times to ensure purity .
Industrial Production Methods: The industrial production of Formamidine Hydroiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and solvent extraction, is common to achieve the desired product quality .
化学反应分析
Types of Reactions: Formamidine Hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted formamidines depending on the nucleophile used.
相似化合物的比较
Formamidine Hydroiodide can be compared with other similar compounds, such as:
Formamidinium Iodide: Similar in structure but used primarily in the development of perovskite solar cells.
Methylammonium Iodide: Another compound used in perovskite solar cells but with different properties and applications.
Phenethylammonium Iodide: Used in optoelectronic applications, similar to Formamidine Hydroiodide.
Uniqueness: Formamidine Hydroiodide is unique due to its high solubility in polar solvents and its versatility in various chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a valuable reagent in organic synthesis. Additionally, its role in the development of high-efficiency perovskite solar cells highlights its importance in the field of renewable energy .
属性
IUPAC Name |
methanimidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPGANWSLEMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879643-71-7 | |
| Record name | methanimidamide;hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)








